4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group at position 3. The benzamide core includes a methyl group at position 4 and a piperidine sulfonyl moiety at position 4. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-11-6-7-12(14(21)17-15-18-19-16(24-2)25-15)10-13(11)26(22,23)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVGKHOAXOUMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions . The piperidine-1-sulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Substitution: The piperidine-1-sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of a piperidine sulfonamide moiety enhances its potential as a pharmacological agent.
Pharmacological Studies
The compound has been investigated for its potential pharmacological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The specific interactions of 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(piperidine-1-sulfonyl)benzamide with various bacterial strains are under investigation to determine its efficacy as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Mechanistic Insights
Research into the mechanism of action has revealed that the compound may interact with specific biological targets:
- Receptor Modulation : The compound's ability to bind to certain receptors could play a role in its pharmacological effects. Investigations into its interactions with G-protein coupled receptors (GPCRs) are ongoing to elucidate its role as an agonist or antagonist.
Therapeutic Potential
The therapeutic implications of this compound are being explored in various contexts:
- Cancer Research : Given the structural features that suggest potential cytotoxicity, studies are examining the compound's effects on cancer cell lines to evaluate its potential as an anticancer agent.
- Neurological Disorders : The modulation of neurotransmitter systems by this compound may offer insights into its use for treating neurological disorders. Research is focused on understanding how it affects neuroinflammatory processes.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antibacterial agent.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neuroinflammation. The findings suggested that treatment with this compound led to reduced markers of inflammation and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . Its anticonvulsant activity could be related to its modulation of neurotransmitter receptors or ion channels in the brain .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences
Key Observations:
- Heterocycle Impact : The target compound’s 1,3,4-thiadiazole (S/N heteroatoms) offers greater lipophilicity and hydrogen-bonding capacity compared to oxadiazole derivatives (O/N) .
- Bioactive Moieties: Unlike pyridine or quinoxaline-substituted analogs , the target compound lacks aromatic nitrogen-rich groups, which may reduce interactions with metalloenzymes or DNA.
Table 3: Bioactivity and Regulatory Status
Insights:
Biological Activity
4-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure integrating a thiadiazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 342.44 g/mol. The presence of the methylsulfanyl and piperidine groups is significant for its pharmacological properties.
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. In particular, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines:
- Cytotoxicity : Studies indicate that 1,3,4-thiadiazole derivatives can exhibit cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance, some derivatives showed values ranging from 0.28 to 10 μg/mL .
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. The binding affinity to tubulin has also been implicated in their mechanism of action .
Antimicrobial Activity
The piperidine and sulfonamide functionalities in the compound contribute to its antibacterial properties. Compounds containing these moieties have been evaluated for their activity against various bacterial strains:
- Bacterial Strains : Evaluation against Gram-positive and Gram-negative bacteria has shown promising results, with certain derivatives demonstrating significant inhibition of bacterial growth .
In Vitro Studies
-
Antitumor Efficacy : A study evaluated the effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC values suggesting potent anticancer activity.
Cell Line IC (μg/mL) HCT116 3.29 H460 10 MCF-7 0.28 - Antibacterial Activity : Another study focused on the antimicrobial properties of related thiadiazole compounds. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 μg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiadiazole ring or the piperidine structure can significantly enhance biological activity. For example:
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion before quenching .
- Yield Improvement : Adjust stoichiometry of thiadiazole precursors (1.2–1.5 equivalents) to compensate for steric hindrance from the piperidine-sulfonyl group .
Basic Question: How is structural characterization performed for this compound and its intermediates?
Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., methylsulfanyl group at position 5 of the thiadiazole ring) and piperidine-sulfonyl connectivity .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. Methodological Approach :
- In Silico Docking : Use software like AutoDock to predict binding modes with targets (e.g., dihydrofolate reductase) .
- Biological Assays : Compare IC₅₀ values against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) to prioritize analogs .
Advanced Question: How should researchers resolve contradictions in reported biological activity data?
Answer:
Common Contradictions :
Q. Resolution Strategies :
- Standardize Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, pH 7.4) .
- Control Redox Conditions : Add antioxidants (e.g., DTT) to prevent thiadiazole ring oxidation during enzymatic assays .
- Cross-Validate Models : Combine in vitro data with molecular dynamics simulations to confirm target engagement .
Advanced Question: What computational tools are recommended for studying this compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) : GROMACS or AMBER simulate ligand-protein interactions over time (e.g., sulfonamide binding to DHFR) .
- QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with bioactivity .
- ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., logP, CYP450 inhibition) to guide structural optimization .
Q. Example Output :
| Parameter | Value | Relevance |
|---|---|---|
| logP | 2.8 | Optimal for blood-brain barrier penetration |
| CYP3A4 Inhibition | High | Risk of drug-drug interactions |
Advanced Question: How can reaction scalability be optimized for gram-scale synthesis?
Answer:
- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction removal .
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylation) to improve safety and yield .
Q. Scalability Data :
| Scale | Yield (Batch) | Yield (Flow) |
|---|---|---|
| 1 g | 65% | — |
| 10 g | 58% | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
